3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol
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Overview
Description
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol is a chemical compound known for its unique structure and reactivity. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its multiple methyl groups and a peroxol functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol typically involves the cycloaddition of appropriate precursors. One common method includes the reaction of a methyl-substituted hydrazine with a suitable diketone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a silver salt, to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the hydrazine and diketone precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to remove the peroxol group, leading to the formation of simpler pyrazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce simpler pyrazole derivatives.
Scientific Research Applications
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species (ROS), which can modulate various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one: Similar in terms of multiple methyl groups and heterocyclic structure.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Shares the pentamethyl substitution pattern.
Uniqueness
3,4,4,5,5-Pentamethyl-4,5-dihydro-3H-pyrazole-3-peroxol is unique due to its peroxol functional group, which imparts distinct reactivity and potential biological activity. This sets it apart from other methyl-substituted heterocycles, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
137363-39-4 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-hydroperoxy-3,4,4,5,5-pentamethylpyrazole |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)7(3,4)9-10-8(6,5)12-11/h11H,1-5H3 |
InChI Key |
WQJPWIATEIXNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N=NC1(C)OO)(C)C)C |
Origin of Product |
United States |
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